Cas no 927989-62-6 (6-(4-Phenylpiperazin-1-yl)pyridin-3-amine)

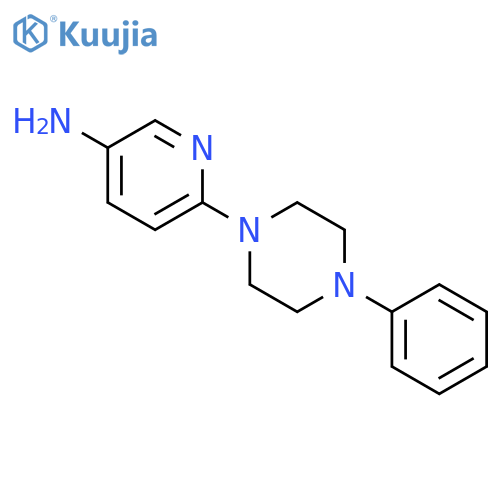

927989-62-6 structure

商品名:6-(4-Phenylpiperazin-1-yl)pyridin-3-amine

CAS番号:927989-62-6

MF:C15H18N4

メガワット:254.330222606659

MDL:MFCD08165798

CID:3060790

PubChem ID:9161636

6-(4-Phenylpiperazin-1-yl)pyridin-3-amine 化学的及び物理的性質

名前と識別子

-

- 6-(4-phenyl-1-piperazinyl)-3-pyridinamine

- AS-871/43475865

- BBL030920

- DB-428197

- CS-0316854

- NS-03843

- AKOS000158987

- WNYRUKPZNBDMMK-UHFFFAOYSA-N

- 6-(4-phenyl-piperazin-1-yl)pyridine-3-ylamine

- 6-(4-phenylpiperazin-1-yl)pyridin-3-amine

- MFCD08165798

- STK641089

- starbld0003220

- 927989-62-6

- SCHEMBL2395006

- 6-(4-Phenylpiperazin-1-yl)pyridin-3-amine

-

- MDL: MFCD08165798

- インチ: InChI=1S/C15H18N4/c16-13-6-7-15(17-12-13)19-10-8-18(9-11-19)14-4-2-1-3-5-14/h1-7,12H,8-11,16H2

- InChIKey: WNYRUKPZNBDMMK-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 254.153146591Da

- どういたいしつりょう: 254.153146591Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 19

- 回転可能化学結合数: 2

- 複雑さ: 269

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 45.4Ų

6-(4-Phenylpiperazin-1-yl)pyridin-3-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B527100-100mg |

6-(4-Phenylpiperazin-1-yl)pyridin-3-amine |

927989-62-6 | 100mg |

$ 230.00 | 2022-06-07 | ||

| TRC | B527100-10mg |

6-(4-Phenylpiperazin-1-yl)pyridin-3-amine |

927989-62-6 | 10mg |

$ 50.00 | 2022-06-07 | ||

| OTAVAchemicals | 7020430057-250MG |

6-(4-phenylpiperazin-1-yl)pyridin-3-amine |

927989-62-6 | 95% | 250MG |

$129 | 2023-06-25 | |

| OTAVAchemicals | 7020430057-100MG |

6-(4-phenylpiperazin-1-yl)pyridin-3-amine |

927989-62-6 | 95% | 100MG |

$92 | 2023-06-25 | |

| TRC | B527100-50mg |

6-(4-Phenylpiperazin-1-yl)pyridin-3-amine |

927989-62-6 | 50mg |

$ 160.00 | 2022-06-07 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1387524-250mg |

6-(4-Phenylpiperazin-1-yl)pyridin-3-amine |

927989-62-6 | 98% | 250mg |

¥2131.00 | 2024-04-25 | |

| OTAVAchemicals | 7020430057-1000MG |

6-(4-phenylpiperazin-1-yl)pyridin-3-amine |

927989-62-6 | 95% | 1g |

$286 | 2023-06-25 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1387524-100mg |

6-(4-Phenylpiperazin-1-yl)pyridin-3-amine |

927989-62-6 | 98% | 100mg |

¥1533.00 | 2024-04-25 |

6-(4-Phenylpiperazin-1-yl)pyridin-3-amine 関連文献

-

Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59

-

S. Markarian,Kh. Nerkararyan,W. Fawcett Phys. Chem. Chem. Phys., 2002,4, 1-3

-

Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635

927989-62-6 (6-(4-Phenylpiperazin-1-yl)pyridin-3-amine) 関連製品

- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)

- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)

- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 29839-61-0(1-oxaspiro4.5decan-3-ol)

- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)

- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)

- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)

- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)

- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)

- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬